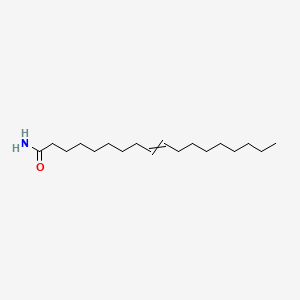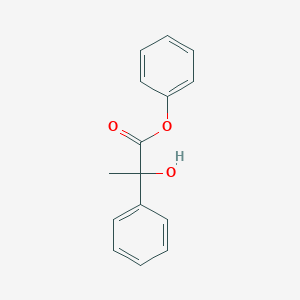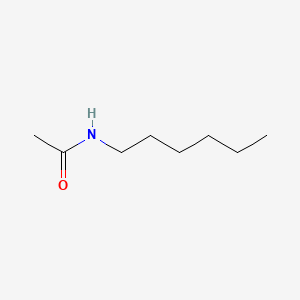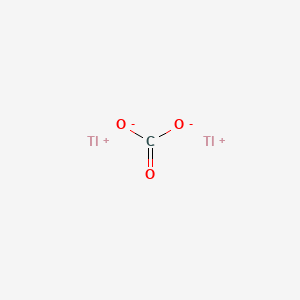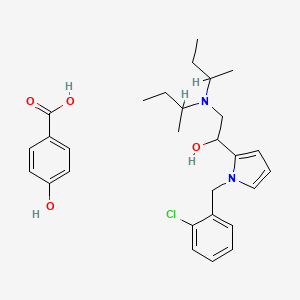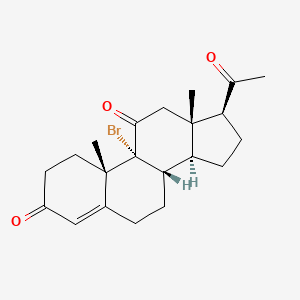![molecular formula C36H50N8O4S2 B1222662 2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide CAS No. 102615-51-0](/img/structure/B1222662.png)
2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide is a compound that combines cysteine and primaquine. Primaquine is an 8-aminoquinoline derivative known for its antimalarial properties, particularly against Plasmodium vivax and Plasmodium ovale . Cysteine is a sulfur-containing amino acid that plays a crucial role in protein synthesis and various metabolic processes . The combination of these two molecules aims to enhance the therapeutic efficacy and reduce the side effects associated with primaquine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide involves the conjugation of cysteine with primaquine. This can be achieved through a series of chemical reactions, including:
Activation of Primaquine: Primaquine is first activated by converting it into a reactive intermediate, such as a chloroquinoline derivative.
Conjugation with Cysteine: The activated primaquine is then reacted with cysteine under controlled conditions to form the this compound conjugate. This reaction typically requires a catalyst and is carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process may also involve purification steps like crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in cysteine can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring in primaquine can undergo reduction reactions.
Substitution: The amino groups in both cysteine and primaquine can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of aminoquinoline derivatives and sulfur-containing amino acids.
Biology: Investigated for its potential to enhance the bioavailability and reduce the toxicity of primaquine.
Medicine: Explored as a therapeutic agent for malaria, leveraging the antimalarial properties of primaquine and the metabolic benefits of cysteine.
Industry: Utilized in the development of new antimalarial drugs and formulations.
Wirkmechanismus
The mechanism of action of 2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide involves multiple pathways:
Antimalarial Activity: Primaquine interferes with the mitochondrial function of the malaria parasite, leading to its death.
Metabolic Support: Cysteine provides antioxidant properties and supports various metabolic processes, potentially reducing the side effects of primaquine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Primaquine: An 8-aminoquinoline antimalarial drug.
Tafenoquine: A primaquine analog with a longer half-life.
Chloroquine: Another antimalarial drug often used in combination with primaquine.
Uniqueness
2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide is unique due to its combination of antimalarial and metabolic support properties. The addition of cysteine aims to enhance the therapeutic efficacy of primaquine while reducing its side effects, making it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
102615-51-0 |
|---|---|
Molekularformel |
C36H50N8O4S2 |
Molekulargewicht |
723 g/mol |
IUPAC-Name |
2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide |
InChI |
InChI=1S/C36H50N8O4S2/c1-23(43-31-19-27(47-3)17-25-11-7-13-39-33(25)31)9-5-15-41-35(45)29(37)21-49-50-22-30(38)36(46)42-16-6-10-24(2)44-32-20-28(48-4)18-26-12-8-14-40-34(26)32/h7-8,11-14,17-20,23-24,29-30,43-44H,5-6,9-10,15-16,21-22,37-38H2,1-4H3,(H,41,45)(H,42,46) |
InChI-Schlüssel |
RSTXMAPULDCWCQ-UHFFFAOYSA-N |
SMILES |
CC(CCCNC(=O)C(CSSCC(C(=O)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2)N)N)NC3=C4C(=CC(=C3)OC)C=CC=N4 |
Kanonische SMILES |
CC(CCCNC(=O)C(CSSCC(C(=O)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2)N)N)NC3=C4C(=CC(=C3)OC)C=CC=N4 |
Synonyme |
Cys-primaquine cysteinylprimaquine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


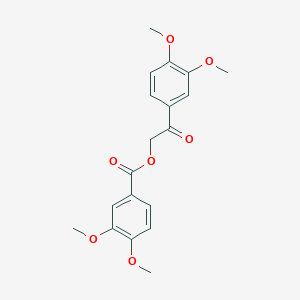
![(4E)-4-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B1222580.png)
![N-(2-methoxyphenyl)-2-[5-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]-2-tetrazolyl]acetamide](/img/structure/B1222582.png)




